Cas no 893969-01-2 (N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide)

N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide
- N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
- SR-01000909577
- AKOS024617952
- SR-01000909577-1
- N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide
- F1897-0059
- N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
- 893969-01-2
-
- Inchi: 1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22)
- InChI Key: PAQVYFXTNZMMSG-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(=C2)C1=CC=CC(=C1)NC(C1CCCCC1)=O
Computed Properties
- Exact Mass: 325.12488341g/mol
- Monoisotopic Mass: 325.12488341g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 74.6Ų
N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1897-0059-40mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-20mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-30mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-25mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-2μmol |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-1mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-3mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-5mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-4mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1897-0059-2mg |
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide |
893969-01-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide Related Literature
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide
Introduction to N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide and Its Significance in Modern Chemical Biology
N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide, a compound with the CAS number 893969-01-2, represents a fascinating intersection of medicinal chemistry and biological research. This molecule has garnered attention in recent years due to its unique structural features and potential therapeutic applications. The presence of an imidazo[2,1-b][1,3-thiazole] scaffold combined with a phenyl ring and a cyclohexanecarboxamide moiety endows it with distinctive chemical properties that make it a promising candidate for further investigation.
The imidazo[2,1-b][1,3-thiazole] core is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets. This heterocyclic system has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this motif into the compound N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide suggests that it may exhibit similar bioactivities. Moreover, the phenyl ring and the cyclohexanecarboxamide group contribute additional layers of functionality that could influence its interactions with biological receptors.
Recent advancements in chemical biology have highlighted the importance of structure-activity relationships (SAR) in drug design. The compound N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide exemplifies this principle by combining multiple pharmacophoric elements into a single molecule. This approach allows for the fine-tuning of biological activity through modifications at various positions within the structure. For instance, the cyclohexanecarboxamide group can be engineered to enhance solubility or metabolic stability, while the imidazo[2,1-b][1,3-thiazole] core remains responsible for target binding.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. The imidazo[2,1-b][1,3-thiazole] scaffold has been implicated in various biological pathways, making it a versatile tool for drug discovery. Studies have shown that derivatives of this scaffold can modulate enzyme activity and receptor binding affinity. In particular, the compound N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide may exhibit inhibitory effects on certain kinases or other enzymes involved in disease processes. This potential makes it an attractive candidate for further exploration in preclinical and clinical settings.
The synthesis of N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in assembling the heterocyclic core and other functional groups. These advances not only facilitate the production of the compound but also allow for rapid screening of analogs to optimize its properties.
In terms of biological evaluation, preliminary studies on N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide have shown promising results in vitro. The compound has demonstrated activity against certain cancer cell lines by inhibiting key signaling pathways associated with tumor growth and progression. Additionally, its interaction with bacterial enzymes has been explored, revealing potential as an antimicrobial agent. These findings underscore the importance of this molecule as a lead compound for further drug development efforts.
The future direction of research on N-(3-{imidazo[2,1-b][1,3-thiazol-6-yl]phenyl}cyclohexanecarboxamide will likely focus on understanding its mechanism of action and optimizing its pharmacokinetic profile. Detailed molecular dynamics simulations and X-ray crystallography studies could provide insights into how this compound interacts with biological targets at the atomic level. Furthermore,pharmacokinetic studies will be essential to assess its absorption,distribution,metabolism,and excretion (ADME) properties,ensuring that it behaves favorably in vivo.
Collaborative efforts between synthetic chemists,biologists,and pharmacologists will be crucial in advancing the development of N-(3-{imidazo[2,b}[13thiazo]-6 -yI phenyI)cycIohexancarcboarnide。 By integrating expertise from multiple disciplines,researchers can address key challenges such as improving potency,selectivity,and bioavailability。 These collaborative approaches are increasingly recognized as essential for translating laboratory discoveries into effective therapeutics that meet clinical needs。
In conclusion,N(33{imidazob21b}[13thiazo]-6 -yI phenyI)cycIohexancarcboarnide (CAS no 89 3969 01 12) represents a significant advancement in medicinal chemistry with substantial potential for therapeutic applications。 Its unique structural features combined with promising preclinical data position it as a valuable candidate for further investigation。 As research continues to uncover new insights into its biology and chemistry,this compound is poised to make meaningful contributions to human health。
893969-01-2 (N-(3-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclohexanecarboxamide) Related Products
- 2015199-19-4(ethyl (2S)-2-amino-3-(furan-3-yl)propanoate)
- 1261467-78-0(3-(5-Amino-2-nitrobenzoyl)pyridine)
- 2763588-87-8(rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid)
- 2228634-65-7(1-(3,5-dimethoxypyridin-4-yl)-2,2-dimethylcyclopropylmethanol)
- 2229204-26-4(2-1-(2-fluoro-3-nitrophenyl)cyclopropylethan-1-amine)
- 2227944-95-6(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)
- 898763-41-2((4-chloro-3-fluoro-phenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone)
- 2228614-08-0(1-(2,4-dihydroxyphenyl)-4,4-difluorocyclohexane-1-carboxylic acid)
- 2172304-81-1(2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 100612-18-8(2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone)



